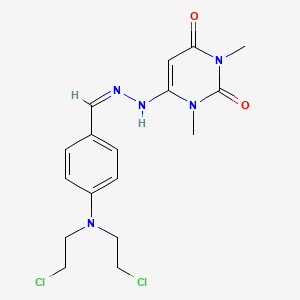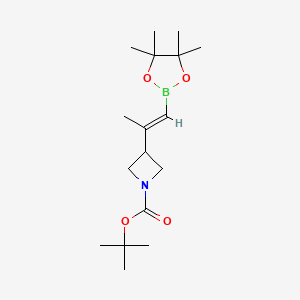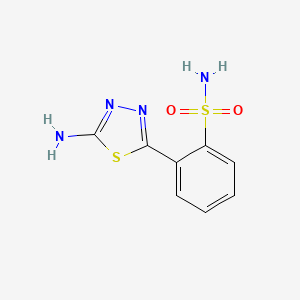![molecular formula C17H20N4O2 B15215652 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane CAS No. 649757-12-0](/img/structure/B15215652.png)
3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[431]decane is a complex organic compound featuring a bicyclic structure with a nitroisoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Nucleophilic Amine Addition: The initial step involves the addition of a nucleophilic amine to a precursor molecule, such as tricarbonyl(tropone)iron.
Boc-Protection: The resulting secondary amine is then protected using Boc (tert-butoxycarbonyl) to prevent unwanted side reactions.
Photochemical Demetallation: The iron complex is subjected to photochemical demetallation to remove the metal center.
Intramolecular Heck Reaction: Finally, an intramolecular Heck reaction is performed to form the bicyclic structure
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The isoquinoline moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the isoquinoline ring.
Applications De Recherche Scientifique
3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects
Mécanisme D'action
The mechanism of action of 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bicyclic structure allows for specific binding to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azabicyclo[4.3.1]decane: Shares a similar bicyclic structure but lacks the nitroisoquinoline moiety.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with different ring sizes and functional groups.
Trans-Bicyclo[4.4.0]decane: Contains a similar bicyclic framework but with different substituents and ring junctions
Uniqueness
3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane is unique due to the presence of the nitroisoquinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Numéro CAS |
649757-12-0 |
|---|---|
Formule moléculaire |
C17H20N4O2 |
Poids moléculaire |
312.37 g/mol |
Nom IUPAC |
3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)16-5-4-12-10-18-17(9-13(12)8-16)20-7-6-14-2-1-3-15(11-20)19-14/h4-5,8-10,14-15,19H,1-3,6-7,11H2 |
Clé InChI |
CNHAPRASZWATJW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCN(CC(C1)N2)C3=NC=C4C=CC(=CC4=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


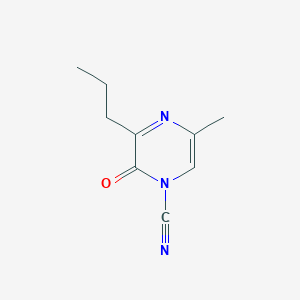
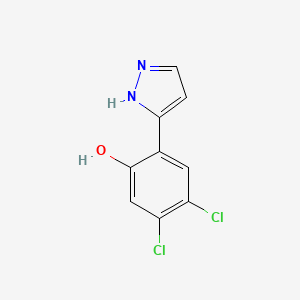
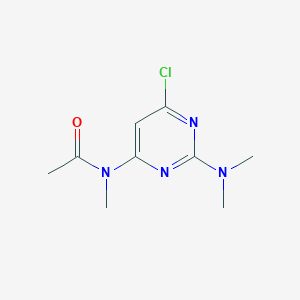
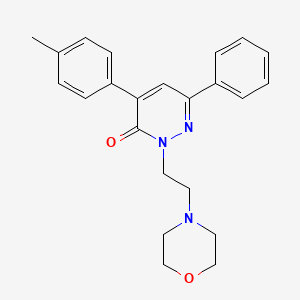


![8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15215603.png)


![p-Aminobenzoato di 3-pirrolidinometil-2-bornanolo [Italian]](/img/structure/B15215613.png)

